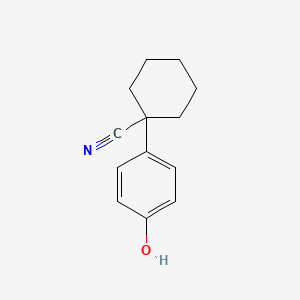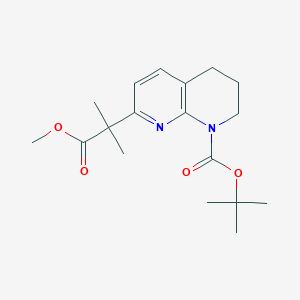
1-(4-Hidroxifenil)ciclohexano-1-carbonitrilo
Descripción general
Descripción
1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C13H15NO It is characterized by a cyclohexane ring substituted with a hydroxyphenyl group and a carbonitrile group
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a base to form the corresponding hydroxyphenylcyclohexanone. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions to yield 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile.
Industrial Production Methods: Industrial production of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonitrile group can be reduced to form an amine or other reduced derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of 1-(4-oxophenyl)cyclohexane-1-carbonitrile or 1-(4-carboxyphenyl)cyclohexane-1-carbonitrile.
Reduction: Formation of 1-(4-aminophenyl)cyclohexane-1-carbonitrile.
Substitution: Formation of 1-(4-alkoxyphenyl)cyclohexane-1-carbonitrile or 1-(4-acetoxyphenyl)cyclohexane-1-carbonitrile.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile can be compared with similar compounds such as:
1-(4-Methoxyphenyl)cyclohexane-1-carbonitrile: Differing by the presence of a methoxy group instead of a hydroxy group, which affects its reactivity and interactions.
1-(4-Aminophenyl)cyclohexane-1-carbonitrile:
1-(4-Chlorophenyl)cyclohexane-1-carbonitrile: Differing by the presence of a chloro group, which impacts its chemical behavior and uses.
The uniqueness of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7,15H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDUNEZULWZDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine](/img/structure/B2393420.png)
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)


![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2393424.png)
![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2393425.png)


![N-(4-fluorobenzyl)-2-(3-(2-(4-isopropylphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2393434.png)


![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2393440.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B2393442.png)
